molecular formula C23H26N2O3 B5554003 8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5554003
M. Wt: 378.5 g/mol
InChI Key: KSSAFJUXGQOVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like "8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one" often involves multi-step synthetic routes, incorporating strategies such as cross-coupling reactions, protective group strategies, and cyclization reactions. While specific details on the synthesis of this compound are scarce, related procedures such as the practical synthesis of 2-fluoro-4-bromobiphenyl offer insights into the types of methodologies that could be employed. These processes might involve halogenation, palladium-catalyzed cross-coupling, and diazotization reactions, which are common in constructing complex biphenyl structures (Qiu et al., 2009).

Scientific Research Applications

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with the specified compound, highlights their importance in studying supramolecular arrangements. These compounds, including various diazaspiro[4.5]decane derivatives, exhibit unique crystal structures and supramolecular interactions influenced by substituents on the cyclohexane ring. This understanding contributes to the broader field of crystal engineering and the design of materials with specific properties (Graus et al., 2010).

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis pathways of diazaspiro[4.5]decanes are of significant interest. Studies have developed methods for synthesizing diverse derivatives through reactions like [3+2] cycloaddition, demonstrating the versatility and potential of these compounds for further chemical exploration (Chiaroni et al., 2000). Such research lays the groundwork for the synthesis of compounds like 8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one, enabling their application in various fields.

Anticancer and Antidiabetic Applications

Spirothiazolidines analogs, which include structures related to the specified compound, have shown potential in anticancer and antidiabetic applications. These studies offer insights into the therapeutic potential of spiro compounds, suggesting avenues for the development of new treatments based on structural modifications and biological activity screening (Flefel et al., 2019).

Antiviral Activity

Research into the antiviral activity of spiro compounds, specifically targeting coronaviruses, underscores the potential of these molecules in developing antiviral agents. The study of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, for instance, has led to compounds that inhibit coronavirus replication, highlighting the promise of spiro compounds in addressing viral diseases (Apaydın et al., 2019).

Hypoglycemic Activity

The exploration of spiro compounds for their hypoglycemic activity presents another area of scientific interest. Studies on spiroimidazolidine-2,4-diones have identified compounds with significant hypoglycemic effects, contributing to the search for new treatments for diabetes (Iqbal et al., 2012).

properties

IUPAC Name

8-[4-(2-methoxyphenyl)benzoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-24-16-23(15-21(24)26)11-13-25(14-12-23)22(27)18-9-7-17(8-10-18)19-5-3-4-6-20(19)28-2/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSAFJUXGQOVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4OC)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2'-Methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

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